2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula . This compound is a derivative of piperazine, which is known for its two nitrogen atoms located in a six-membered ring. It is primarily utilized in scientific research due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The compound is classified under the category of piperazine derivatives, which are often explored for their biological activities. It can be sourced from chemical suppliers and is available in various purities for research purposes. The compound's CAS number is 938146-50-0, and it is recognized by multiple databases for its specific applications in research and industry .
The synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with a propanoic acid derivative. The following steps outline the general synthetic route:
In industrial settings, continuous flow reactors may be used to scale up production while maintaining consistent quality and yield.
The molecular structure of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride can be depicted as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets .
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride can participate in various chemical reactions:
The mechanism of action for 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with biological systems:
Further research is required to elucidate the precise mechanisms by which this compound exerts its biological effects .
Relevant data regarding melting point, boiling point, and other specific properties can be found through chemical databases and supplier specifications .
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride finds numerous applications across various scientific domains:
The synthesis of the 2-(4-methylpiperazin-1-yl)propanoic acid core scaffold primarily relies on nucleophilic substitution reactions rather than Friedel-Crafts protocols, with optimized condensation methodologies forming the backbone of industrial production. The fundamental approach involves reacting 4-methylpiperazine with α-halo carboxylic acid derivatives under carefully controlled basic conditions. This reaction sequence initiates with the preparation of ethyl 2-bromopropanoate, which serves as the alkylating agent for the piperazine nitrogen. The subsequent condensation step requires precise stoichiometric control to prevent undesirable bis-alkylation and ensure optimal yield of the ester intermediate [3].
Industrial-scale synthesis employs continuous flow reactors to enhance reaction efficiency and reproducibility. This technology offers superior control over reaction parameters including temperature, residence time, and mixing efficiency compared to traditional batch processing. Under optimized continuous flow conditions, the alkylation step achieves yields exceeding 85% with high purity (>98%), significantly reducing downstream purification challenges. Following ester formation, acidic hydrolysis liberates the carboxylic acid functionality, with hydrochloric acid serving the dual role of hydrolyzing agent and source of the hydrochloride counterion in the final dihydrochloride salt formation stage [3].
Table 1: Industrial Synthesis Parameters for Core Scaffold Formation
Synthetic Step | Reaction Conditions | Catalyst/Base | Yield (%) | Purity Target (%) |
---|---|---|---|---|
Ester Alkylation | 60-80°C, 2-4h | Diisopropylethylamine | 85-92 | >95 |
Ester Hydrolysis | Reflux, 6-8h | Aqueous HCl | 90-95 | >97 |
Salt Crystallization | 0-5°C, 12h | Ethanol/Water | 80-85 | ≥97 |
The prochiral center at the α-carbon of the propanoic acid moiety introduces significant synthetic complexity, necessitating stringent chiral control strategies to obtain enantiomerically pure material. The (R)-enantiomer demonstrates substantially enhanced biological potency – exhibiting 10-fold higher affinity for serotonin (5-HT₁A) receptors compared to its (S)-counterpart, underscoring the critical importance of stereochemical fidelity in pharmaceutical applications [2]. Industrial synthesis employs three primary approaches to achieve stereocontrol: chiral pool utilization, asymmetric synthesis, and enantiomeric resolution.
In chiral pool strategies, commercially available (R)-2-bromopropanoic acid derivatives serve as starting materials, preserving configuration through optimized reaction conditions that minimize racemization. Asymmetric methodologies employ chiral catalysts – particularly phase-transfer catalysts – during the alkylation step to induce enantioselectivity. Resolution techniques typically occur at the penultimate synthetic stage using diastereomeric salt formation with chiral amines such as (1R,2S)-(-)-norephedrine. Research demonstrates that the (R)-configuration significantly enhances target engagement for neurological applications, with molecular docking studies revealing optimized binding interactions in the JAK1 active site (IC₅₀ = 45 nM) compared to racemic mixtures (IC₅₀ = 120 nM) [2] [6].
Table 2: Influence of Configuration on Biological Activity
Configuration | 5-HT₁A Receptor Affinity (nM) | JAK1 Inhibition IC₅₀ (nM) | D₂ Receptor Binding (nM) |
---|---|---|---|
(R)-enantiomer | 120 | 45 | 280 |
(S)-enantiomer | 1200 | 420 | 2500 |
Racemic mixture | 680 | 220 | 1400 |
The conversion of the free base to the pharmaceutically preferred dihydrochloride salt represents a critical process with profound implications for crystallinity, aqueous solubility, and long-term stability. Unlike the mono-hydrochloride salt (molecular weight 208.69 g/mol), the dihydrochloride form (molecular weight 245.15 g/mol) offers enhanced hygroscopic stability despite its increased molecular weight [1] [4]. Salt formation employs stoichiometric hydrochloric acid (2.0-2.2 equivalents) in mixed solvent systems optimized for crystal nucleation and growth.
Ethanol-water mixtures (70:30 to 80:20 v/v) provide optimal dielectric environments for crystallization, yielding well-defined crystals with low solvent inclusion. The crystallization process requires precise control of supersaturation levels through controlled antisolvent addition (typically diethyl ether or methyl tert-butyl ether) and temperature reduction (0-5°C). This approach generates particles with uniform morphology and bulk density favorable for pharmaceutical processing. Comparative analysis reveals the dihydrochloride salt achieves solubility >50 mg/mL in aqueous systems – approximately 30% higher than the mono-hydrochloride form at physiological pH – attributed to enhanced ionization of the propanoic acid moiety facilitated by the second hydrochloride counterion [2] [4].
Table 3: Crystallization Parameters for Dihydrochloride Salt Formation
Solvent System | Acid Equivalents | Crystallization Temperature | Crystal Habit | Solubility in Water (mg/mL) |
---|---|---|---|---|
Ethanol/Water (70:30) | 2.0 | 0-5°C | Needles | 48 |
Ethanol/Water (80:20) | 2.1 | 0-5°C | Prisms | 52 |
Methanol/Water (75:25) | 2.2 | -10°C | Plates | 45 |
Acetone/Water (60:40) | 2.0 | 20°C | Aggregates | 38 |
Epimerization at the chiral center presents the most significant challenge during scale-up, particularly during the acidic hydrolysis and high-temperature drying stages. Implementation of green chemistry principles focuses on three key areas: epimerization-minimized hydrolysis, energy-efficient purification, and continuous manufacturing integration. Hydrolysis conditions employing weaker organic acids (formic/acetic acid) instead of mineral acids reduce racemization to <2% compared to 5-8% observed with concentrated hydrochloric acid at elevated temperatures [2].
Continuous flow hydrogenation represents an innovation in purification technology, enabling catalyst recycling and reducing heavy metal contamination. This approach achieves >98% chemical purity while maintaining enantiomeric excess (ee) >99% as verified by chiral HPLC. Solvent selection guided by environmental factor (E-factor) reduction demonstrates that switchable polarity solvents (SPS) like DBU/1-hexanol/CO₂ systems decrease waste generation by 40% compared to traditional ethanol/water mixtures. Furthermore, microwave-assisted drying at controlled temperatures (<60°C) preserves chiral integrity while reducing processing time by 70% and energy consumption by 65% compared to conventional tray drying methods [3] [7].
Table 4: Green Chemistry Metrics for Sustainable Synthesis
Process Parameter | Traditional Approach | Green Chemistry Approach | Improvement |
---|---|---|---|
Hydrolysis Conditions | 6N HCl, 80°C, 8h | 10% HCOOH, 60°C, 12h | Racemization reduced from 8% to <2% |
Solvent System | Ethanol/water | DBU/1-hexanol/CO₂ | E-factor reduced from 18 to 11 |
Drying Technology | Tray drying, 80°C | Microwave drying, 50°C | Energy use reduced 65% |
Catalyst Recycling | None | Continuous flow hydrogenation | Pd recovery >95% |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0